Cas no 85012-73-3 (1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde)

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde structure
85012-73-3 structure
اسم المنتج:1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
كاس عدد:85012-73-3
وسط:C5H5N3O3
ميغاواط:155.111500501633
MDL:MFCD18432538
CID:707655
PubChem ID:13043008

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 1-methyl-4-nitro-1H-Imidazole-5-carboxaldehyde
    • 1H-Imidazole-5-carboxaldehyde,1-methyl-4-nitro-
    • 1H-Imidazole-5-carboxaldehyde,1-methyl-4-nitro-(9CI)
    • 3-methyl-5-nitroimidazole-4-carbaldehyde
    • 3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
    • 1-Methyl-4-nitro-1H-imidazole-5-carboxaldehyde (ACI)
    • 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
    • 1-Methyl-4-nitroimidazole-5-carbaldehyde
    • 1H-Imidazole-5-carboxaldehyde, 1-methyl-4-nitro-
    • 1H-Imidazole-5-carboxaldehyde, 1-methyl-4-nitro- (9CI)
    • SB39016
    • 85012-73-3
    • MFCD18432538
    • SCHEMBL4575394
    • DTXSID90516120
    • CS-0083010
    • MDL: MFCD18432538
    • نواة داخلي: 1S/C5H5N3O3/c1-7-3-6-5(8(10)11)4(7)2-9/h2-3H,1H3
    • مفتاح Inchi: VWTGGHMOJLORHA-UHFFFAOYSA-N
    • ابتسامات: O=CC1N(C)C=NC=1[N+](=O)[O-]

حساب السمة

  • نوعية دقيقة: 155.03309103g/mol
  • النظائر كتلة واحدة: 155.03309103g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 11
  • تدوير ملزمة العد: 2
  • تعقيدات: 178
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: -0.9
  • طوبولوجي سطح القطب: 80.7Ų

الخصائص التجريبية

  • كثيف: 1.5±0.1 g/cm3
  • نقطة الغليان: 423.0±30.0 °C at 760 mmHg
  • نقطة الوميض: 209.6±24.6 °C
  • ضغط البخار: 0.0±1.0 mmHg at 25°C

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde أمن المعلومات

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1153650-500mg
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
85012-73-3 97%
500mg
¥7818.00 2024-07-28
eNovation Chemicals LLC
D268100-5g
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 97%
5g
$1980 2024-08-03
TRC
M341208-100mg
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
85012-73-3
100mg
$ 275.00 2022-06-03
eNovation Chemicals LLC
Y1009263-100mg
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 95%
100mg
$285 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1153650-100mg
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
85012-73-3 97%
100mg
¥3033.00 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0116-250mg
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 97%
250mg
1908.1CNY 2021-05-07
Chemenu
CM186846-1g
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 95%
1g
$*** 2023-05-29
eNovation Chemicals LLC
Y1009263-500mg
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 95%
500mg
$665 2024-07-28
A2B Chem LLC
AB47684-1g
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
85012-73-3 98%
1g
$408.00 2024-04-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0116-5g
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 97%
5g
¥34958.27 2025-01-21

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
المراجع
Synthesis and antihypertensive activities of new 1,4-dihydropyridine containing nitroimidazolyl substituent with a nitrooxy group at the 3-ester position
Shafiee, Abbas; et al, Archiv der Pharmazie (Weinheim, 2002, 335(2-3), 69-76

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Thionyl chloride Solvents: Chloroform
1.2 Reagents: Sulfuric acid ,  Nitric acid
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Water Solvents: Isopropanol
2.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
المراجع
Synthesis and antihypertensive activities of new 1,4-dihydropyridine containing nitroimidazolyl substituent with a nitrooxy group at the 3-ester position
Shafiee, Abbas; et al, Archiv der Pharmazie (Weinheim, 2002, 335(2-3), 69-76

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  25 °C; 1 h, reflux
1.2 Reagents: Sulfuric acid ,  Nitric acid ;  -10 °C; -10 °C → rt; 2 h, 100 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Solvents: Isopropanol ,  Water ;  24 h, reflux
2.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, reflux
المراجع
Synthesis and calcium channel antagonist activity of 1,4-dihydropyridine derivatives containing 4-nitroimidazolyl substituents
Shafiee, Abbas; et al, Arzneimittel-Forschung, 2002, 52(7), 537-542

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Nickel Solvents: Ethanol
2.1 Reagents: Thionyl chloride Solvents: Chloroform ;  25 °C; 1 h, reflux
2.2 Reagents: Sulfuric acid ,  Nitric acid ;  -10 °C; -10 °C → rt; 2 h, 100 °C
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Solvents: Isopropanol ,  Water ;  24 h, reflux
3.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, reflux
المراجع
Synthesis and calcium channel antagonist activity of 1,4-dihydropyridine derivatives containing 4-nitroimidazolyl substituents
Shafiee, Abbas; et al, Arzneimittel-Forschung, 2002, 52(7), 537-542

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, reflux
المراجع
Synthesis and calcium channel antagonist activity of 1,4-dihydropyridine derivatives containing 4-nitroimidazolyl substituents
Shafiee, Abbas; et al, Arzneimittel-Forschung, 2002, 52(7), 537-542

طريقة الإنتاج 6

رد فعل الشرط
1.1 Catalysts: Nickel Solvents: Ethanol
2.1 Reagents: Thionyl chloride Solvents: Chloroform
2.2 Reagents: Sulfuric acid ,  Nitric acid
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Reagents: Water Solvents: Isopropanol
3.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
المراجع
Synthesis and antihypertensive activities of new 1,4-dihydropyridine containing nitroimidazolyl substituent with a nitrooxy group at the 3-ester position
Shafiee, Abbas; et al, Archiv der Pharmazie (Weinheim, 2002, 335(2-3), 69-76

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Raw materials

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Preparation Products

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde الوثائق ذات الصلة

Related Articles

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:85012-73-3)1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
A1042720
نقاء:99%
كمية:1g
الأسعار ($):1082.0